Chymopapain (EC 3.4.22.6): A Technical Guide to its Classification, Properties, and Experimental Analysis
Chymopapain (EC 3.4.22.6): A Technical Guide to its Classification, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of chymopapain, a cysteine protease derived from Carica papaya latex. It details the enzyme's classification, including its designation under the Enzyme Commission (EC) numbering system as EC 3.4.22.6. The document summarizes key biochemical and physical properties, outlines the catalytic mechanism of action common to papain-like proteases, and provides detailed experimental protocols for its purification and enzymatic activity assessment. Visual workflows and diagrams are included to illustrate key processes, serving as a comprehensive resource for professionals in research and drug development.
Enzyme Classification and Nomenclature
Chymopapain is a proteolytic enzyme classified as a cysteine protease (or thiol protease).[1] It belongs to the papain-like protease (PLCP) group and is systematically identified by the Enzyme Commission number EC 3.4.22.6 .[1] This classification places it in the hydrolase class of enzymes that act on peptide bonds, specifically utilizing a nucleophilic cysteine thiol in its catalytic mechanism.[1]
-
Class: 3 (Hydrolases)
-
Sub-class: 3.4 (Acting on peptide bonds - peptidases)
-
Sub-sub-class: 3.4.22 (Cysteine endopeptidases)
-
Serial Number: 6
The enzyme is known by several synonyms, including chymopapain A, chymopapain B, and chymopapain S, which arose from early observations of charge heterogeneity during chromatographic separation.[2] However, molecular cloning has revealed the existence of multiple isoforms with minor amino acid differences.[2]
Biochemical and Physical Properties
Chymopapain shares significant sequence identity (58%) with papain, another major protease from papaya latex, but exhibits distinct properties.[2] Key quantitative data for chymopapain are summarized in the table below.
| Property | Value | References |
| EC Number | 3.4.22.6 | [1] |
| Source | Carica papaya (Papaya) latex | [1] |
| Molecular Weight | ~23.8 kDa (Zymogen), ~27 kDa (Mature Enzyme) | [3] |
| Amino Acid Residues | 352 (Zymogen), 218 (Mature Enzyme) | [3],[2] |
| Isoelectric Point (pI) | 10.2 - 10.6 | [2],[4] |
| Optimal pH | Broad, centered around 7.0; active over pH 3.5-10 depending on the substrate | [2],[3] |
| Catalytic Triad (B1167595) | Cys159, His293, Asn313 | [3],[5] |
| Extinction Coefficient (ε₂₈₀) | 36,000 - 42,600 M⁻¹cm⁻¹ | [2],[2] |
| Kinetic Parameters | Highly substrate-dependent. For synthetic substrates, kcat/Km values are generally lower than papain but similar to other proteases like actinidin.[3] |
Catalytic Mechanism
As a cysteine protease, chymopapain utilizes a catalytic triad composed of Cysteine (Cys), Histidine (His), and Asparagine (Asn) residues in its active site to hydrolyze peptide bonds.[3][5] The reaction proceeds via a two-step mechanism involving a covalent thioester intermediate.
-
Acylation: The thiol group of the active site Cys-159 is deprotonated by the imidazole (B134444) ring of His-293, which is oriented by Asn-313.[3][5] The now nucleophilic thiolate anion attacks the carbonyl carbon of the substrate's peptide bond, forming a tetrahedral intermediate. This intermediate collapses, releasing the C-terminal portion of the peptide and forming a covalent acyl-enzyme (thioester) intermediate.[3]
-
Deacylation: A water molecule enters the active site and is activated by the His-293 residue. The activated water attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate collapses, releasing the N-terminal portion of the peptide (the second product), and regenerating the free, active enzyme.
Experimental Protocols
Purification of Chymopapain from Papaya Latex
This protocol describes a common multi-step procedure for isolating chymopapain from raw papaya latex, involving precipitation and chromatographic techniques.[3]
Materials:
-
Fresh or spray-dried Carica papaya latex
-
Extraction Buffer: 50 mM Phosphate buffer, pH 7.0, containing 1 mM EDTA
-
Ammonium Sulfate ((NH₄)₂SO₄), solid
-
96% Ethanol (B145695), chilled
-
Cation Exchange Column (e.g., Mono S or CM-Sepharose)
-
Buffer A (Equilibration): 50 mM Sodium Acetate, pH 5.0
-
Buffer B (Elution): 50 mM Sodium Acetate, pH 5.0, containing 1 M NaCl
-
Centrifuge (capable of >10,000 x g), spectrophotometer
Methodology:
-
Extraction & Clarification:
-
Suspend raw latex in cold Extraction Buffer.
-
Stir gently for 1 hour at 4°C to dissolve soluble proteins.
-
Centrifuge the suspension at 11,000 x g for 30 minutes at 4°C to pellet insoluble debris.[3]
-
Carefully collect the supernatant.
-
-
Alcohol Precipitation:
-
To the clear supernatant, slowly add chilled 96% ethanol with constant stirring to a final ratio of 3 parts ethanol to 1 part supernatant (v/v).[3]
-
Allow impurities to precipitate at 4°C for 1-2 hours.
-
Remove the precipitate by filtration or centrifugation.
-
-
Ammonium Sulfate Fractionation:
-
To the clarified filtrate, slowly add solid (NH₄)₂SO₄ to achieve approximately 70-80% saturation (approx. 0.47 g/mL) while stirring at 4°C.[3]
-
Allow the solution to stir for several hours to precipitate the chymopapain.
-
Collect the precipitated protein by centrifugation at 11,000 x g for 30 minutes.[3]
-
Discard the supernatant and resuspend the pellet in a minimal volume of Buffer A.
-
-
Ion Exchange Chromatography:
-
Dialyze the resuspended pellet against Buffer A overnight to remove excess salt.
-
Load the dialyzed sample onto the cation exchange column pre-equilibrated with Buffer A.
-
Wash the column with several volumes of Buffer A until the A₂₈₀ reading returns to baseline.
-
Elute the bound proteins using a linear gradient of 0-100% Buffer B over several column volumes.
-
Collect fractions and monitor the protein elution profile by measuring absorbance at 280 nm. Chymopapain typically elutes at higher salt concentrations than papain.[3]
-
Pool fractions containing purified chymopapain and verify purity using SDS-PAGE.
-
Enzymatic Activity Assay
This protocol details a titrimetric method for determining chymopapain activity using the substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE). The assay measures the rate of acid production (Nα-Benzoyl-L-arginine) during hydrolysis. This method is standard for papain and is applicable to chymopapain due to their similar substrate specificities.
Unit Definition: One unit will hydrolyze 1.0 µmole of BAEE per minute at pH 6.2 at 25°C.
Materials:
-
Purified Chymopapain
-
Enzyme Diluent (Activation Buffer): 1 mM EDTA, 5 mM L-Cysteine⋅HCl. Prepare fresh.
-
Substrate Solution: 58 mM BAEE in an aqueous solution containing 1 mM EDTA and 5 mM L-Cysteine⋅HCl. Adjust pH to 6.2.
-
3.0 M NaCl solution
-
Standardized 0.01 N NaOH (Titrant)
-
Automatic titrator or pH meter, 25°C water bath, stir plate.
Methodology:
-
Enzyme Activation: Dissolve the purified chymopapain in the Enzyme Diluent to a concentration of approximately 0.05-0.1 mg/mL. Incubate for 30 minutes at 25°C to ensure full activation of the catalytic cysteine.
-
Reaction Setup:
-
In a temperature-controlled titration vessel maintained at 25°C, pipette the following:
-
Substrate Solution: 5.0 mL
-
3.0 M NaCl: 5.0 mL
-
Reagent Grade Water: 5.0 mL
-
-
Place the pH electrode in the solution and begin stirring.
-
-
Initiation and Measurement:
-
At time zero (t=0), add 0.1 mL of the activated enzyme solution to the vessel.
-
Immediately begin titrating with the standardized 0.01 N NaOH, maintaining the pH of the reaction mixture at exactly 6.2.
-
Record the volume of NaOH added over time. After an initial equilibration, the rate of NaOH addition should become constant. .
-
-
Calculation:
-
Determine the rate of NaOH addition (mL/min) from the linear portion of the titration curve.
-
Calculate the specific activity using the following formula:
Specific Activity (Units/mg) = (mL NaOH/min × Normality of NaOH × 1000) / (mg of enzyme in reaction)
-
Experimental and Logical Workflows
Applications in Research and Drug Development
The primary application of chymopapain has been in medicine as the active agent in chemonucleolysis , a non-surgical procedure for treating herniated lumbar intervertebral discs.[1] The enzyme is injected directly into the nucleus pulposus, where it digests proteoglycans, reducing intradiscal pressure and alleviating nerve root compression.[4] Although its use has declined due to the availability of alternative treatments and concerns about allergic reactions, it remains a significant tool in research.[1]
In a laboratory setting, chymopapain is used to:
-
Model Degenerative Disc Disease: Induce controlled degeneration in animal or in vitro disc models to study disease pathology and test new therapeutic agents.
-
Study Protease Function: Serve as a model cysteine protease for mechanistic studies and inhibitor screening.
-
Tissue Dissociation: While less common than collagenase or trypsin, it can be used in specific tissue digestion protocols.
References
- 1. Chymopapain - Wikipedia [en.wikipedia.org]
- 2. Chymopapain A. Purification and investigation by covalent chromatography and characterization by two-protonic-state reactivity-probe kinetics, steady-state kinetics and resonance Raman spectroscopy of some dithioacyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The proteolytic activities of chymopapain, papain, and papaya proteinase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
